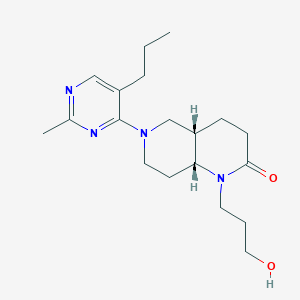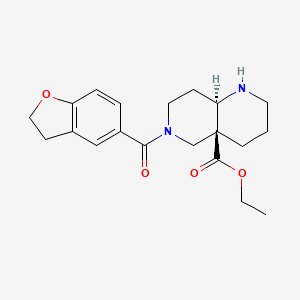amine dihydrochloride](/img/structure/B5338588.png)
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the role of mitochondria in various biological processes.
作用机制
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride inhibits mitochondrial complex I, which is the first enzyme in the electron transport chain. This inhibition leads to the disruption of the electron transport chain and the generation of reactive oxygen species. The generation of reactive oxygen species can lead to oxidative stress, which can cause damage to cellular components such as DNA, proteins, and lipids. The inhibition of mitochondrial complex I by this compound has been shown to induce apoptosis in various cell types.
Biochemical and Physiological Effects:
The inhibition of mitochondrial complex I by this compound has been shown to induce a variety of biochemical and physiological effects. These effects include the generation of reactive oxygen species, the disruption of the electron transport chain, the induction of apoptosis, and the activation of various signaling pathways. This compound has also been shown to induce mitochondrial dysfunction and alter cellular metabolism.
实验室实验的优点和局限性
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride has several advantages for lab experiments. It is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the role of mitochondria in various biological processes. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to using this compound in lab experiments. This compound is toxic to cells and can induce apoptosis, which can limit its use in certain experiments. Additionally, the inhibition of mitochondrial complex I by this compound can lead to the generation of reactive oxygen species, which can cause oxidative stress and damage to cellular components.
未来方向
For research on [3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride include the development of new compounds that can selectively target mitochondrial complex I, the study of the role of mitochondria in cancer and aging, and the development of new techniques for studying mitochondrial function.
合成方法
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride can be synthesized using a multi-step process that involves the reaction of 2,3,4-trimethoxybenzaldehyde with 3-(4-morpholinyl)propylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain this compound dihydrochloride. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
[3-(4-morpholinyl)propyl](2,3,4-trimethoxybenzyl)amine dihydrochloride has been extensively used in scientific research to study the role of mitochondria in various biological processes. This compound is a potent inhibitor of mitochondrial complex I, which leads to the disruption of the electron transport chain and the generation of reactive oxygen species. These effects have been used to study the role of mitochondria in neurodegenerative diseases such as Parkinson's disease. This compound has also been used to study the role of mitochondria in cancer and aging.
属性
IUPAC Name |
3-morpholin-4-yl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4.2ClH/c1-20-15-6-5-14(16(21-2)17(15)22-3)13-18-7-4-8-19-9-11-23-12-10-19;;/h5-6,18H,4,7-13H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADJDUQCNGOLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCCCN2CCOCC2)OC)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5338510.png)
![1-{[2-(methylamino)pyridin-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5338516.png)

![3-(3,4-difluorophenyl)-5-[2-(1H-imidazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5338522.png)

![4-(4-bromobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5338552.png)

![3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5338564.png)


![N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]valine](/img/structure/B5338574.png)
![3-(diphenylmethyl)-5-L-prolyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5338593.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5338602.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B5338608.png)
